molecular formula C9H6F2O2 B3132689 trans-2,5-Difluorocinnamic acid CAS No. 375368-88-0

trans-2,5-Difluorocinnamic acid

Cat. No.: B3132689
CAS No.: 375368-88-0
M. Wt: 184.14 g/mol
InChI Key: XAWHCSKPALFWBI-DAFODLJHSA-N
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Description

Trans-2,5-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-33-6
Record name trans-2,5-Difluorocinnamic acid
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Chemical Profile of Trans 2,5 Difluorocinnamic Acid

trans-2,5-Difluorocinnamic acid is a synthetic organic compound distinguished by the presence of two fluorine atoms on the phenyl ring of the cinnamic acid backbone.

Identifier Value
IUPAC Name (E)-3-(2,5-difluorophenyl)prop-2-enoic acid
CAS Number 112898-33-6 sigmaaldrich.com
Molecular Formula C9H6F2O2 sigmaaldrich.com
Molecular Weight 184.14 g/mol sigmaaldrich.com
Appearance White crystalline powder
Melting Point 138-140 °C sigmaaldrich.com
Solubility Sparingly soluble in water, soluble in many organic solvents.

Synthetic Methodologies for Trans 2,5 Difluorocinnamic Acid

Historical Context of Cinnamic Acid Synthesis Approaches in Research

The journey to synthesize cinnamic acid and its derivatives is a long and storied one, with roots in the 19th century. Initially isolated from natural sources like cinnamon bark and balsam resins, the first laboratory synthesis was reported in 1872 by F. Beilstein and A. Kuhlberg. acs.org A pivotal moment in cinnamic acid synthesis was the development of the Perkin reaction, a method that involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikisource.orguns.ac.id This reaction, typically using benzaldehyde (B42025), acetic anhydride, and sodium acetate (B1210297), became a common method for producing cinnamic acid. wikisource.orgyoutube.com

Other early methods for preparing cinnamic acid included the reduction of phenyl propiolic acid with zinc and acetic acid, heating benzal malonic acid, and the condensation of ethyl acetate with benzaldehyde using sodium ethylate. wikisource.org These foundational reactions laid the groundwork for the more sophisticated and specialized synthetic routes that would follow, including those tailored for producing fluorinated analogs like trans-2,5-Difluorocinnamic acid. The historical importance of these methods is underscored by their role in the total synthesis of complex molecules like indigo, which involved the nitration of cinnamic acid to produce ortho- and para-nitrocinnamic acids as key intermediates. wikisource.org

Contemporary Synthetic Routes to this compound and its Analogs

Modern synthetic chemistry has introduced a variety of efficient and selective methods for the preparation of this compound and its analogs. These contemporary routes offer improvements in yield, stereoselectivity, and reaction conditions compared to historical methods.

One-Pot Reactions Utilizing Homophthalic Anhydrides and Aromatic Aldehydes

A significant contemporary approach for the synthesis of this compound and its analogs is a one-pot reaction involving homophthalic anhydrides and various aromatic aldehydes. fluoromart.com This method is notable for its efficiency and control over the stereochemistry of the resulting double bond, ensuring a trans-configuration. fluoromart.comnih.govrsc.org The reaction typically proceeds by treating the initial condensation product with reagents like BBr3 to yield the final acid. fluoromart.com This one-pot strategy minimizes the need for isolating intermediates, thereby saving time and resources. nih.govrsc.org

Knoevenagel Condensation and its Variants for Fluorocinnamic Acid Synthesis

The Knoevenagel condensation is a widely employed and versatile method for forming carbon-carbon double bonds, making it highly suitable for synthesizing cinnamic acid derivatives. wikipedia.orgrsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgrsc.orgbepls.com

For the synthesis of fluorocinnamic acids, a common variant involves reacting a fluorinated benzaldehyde with malonic acid. For instance, trans-3-fluorocinnamic acid can be synthesized by heating 3-fluorobenzaldehyde (B1666160) and malonic acid in an ethanolic solution containing pyridine (B92270) and piperidine (B6355638) as catalysts. prepchem.com This method has been shown to produce good yields of the desired trans isomer. prepchem.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and often involves decarboxylation when a carboxylic acid is one of the activating groups, is another important variant. wikipedia.orgsemanticscholar.org Researchers have also explored greener alternatives to the often-used carcinogenic pyridine, such as using triethylamine (B128534) in toluene, which simplifies handling and recycling. rsc.org Furthermore, environmentally friendly procedures have been developed using water as a solvent and microwave irradiation to accelerate the reaction, offering excellent yields and high purity products. semanticscholar.org

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a weak base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. wikipedia.org A subsequent dehydration step leads to the formation of the α,β-unsaturated product. wikipedia.org

Below is a table summarizing various conditions used in the Knoevenagel condensation for the synthesis of cinnamic acid derivatives.

AldehydeActive Methylene CompoundCatalyst/SolventProductYieldReference
3-FluorobenzaldehydeMalonic acidPyridine/Piperidine in Ethanoltrans-3-Fluorocinnamic acid84% prepchem.com
4-FluorobenzaldehydeMalonic acidSodium Hydroxide in Ethanol/Watertrans-4-Fluorocinnamic acid93% prepchem.com
Halogenosubstituted vanillin (B372448)Malonic acidPyridine/PiperidineHalogenosubstituted cinnamic acids- derpharmachemica.com
Aromatic aldehydesMalonic acidTetrabutylammonium bromide/K2CO3 in Water (Microwave)Cinnamic acidsExcellent semanticscholar.org
BenzaldehydeMalonic acidPyridine/EthanolCinnamic acid- bepls.com

Enzymatic and Catalytic Methods in Fluorocinnamic Acid Preparation

The use of enzymes in the synthesis of fluorinated compounds has gained significant attention due to their high selectivity and ability to function under mild conditions. nih.gov While direct enzymatic synthesis of this compound is not extensively documented, enzymatic methods are employed for the synthesis of related fluorinated and chiral compounds. nih.govmdpi.com

Enzymes such as lipases have been utilized for the kinetic resolution of racemic fluorinated arylcarboxylic acids, allowing for the separation of enantiomers. mdpi.com For example, lipase-catalyzed hydrolysis of racemic esters can yield enantiomerically pure acids. mdpi.com Phenylalanine ammonia-lyase (PAL) is a key enzyme in the biosynthesis of cinnamic acid from phenylalanine, and engineered microbes expressing PAL have been used to produce cinnamic and p-hydroxycinnamic acids. wikipedia.orgfrontiersin.org This biosynthetic approach offers a renewable and potentially more sustainable route to these compounds. frontiersin.org

The field of enzymatic synthesis of fluorinated compounds is rapidly evolving, with research into various enzyme classes like cytochrome P450 enzymes, aldolases, and fluorinases showing promise for creating novel fluorinated molecules. nih.govnih.govresearchgate.net

Continuous Flow Mechanochemistry Approaches for Cinnamic Acid Derivatives

Continuous flow mechanochemistry is an emerging and sustainable technology in organic synthesis that offers advantages in terms of scalability, safety, and efficiency. rsc.orgrsc.org This technique, often utilizing twin-screw extrusion, involves the reaction of solvent-free or solvent-minimized systems under mechanical force. rsc.orgucl.ac.uk

While specific applications to this compound are not yet widely reported, the principles of continuous flow mechanochemistry have been successfully applied to the synthesis of other organic compounds, including derivatives of cinnamic acid. ucl.ac.ukscribd.com For example, the reaction of vanillin with ethyl cyanoacetate (B8463686) has been demonstrated in a twin-screw extruder. ucl.ac.uk This approach allows for fine-tuning of reaction parameters such as temperature and residence time, leading to high conversions and space-time yields. ucl.ac.ukscribd.com The development of continuous flow mechanochemical methods for the synthesis of fluorinated cinnamic acids represents a promising area for future research, with the potential for greener and more scalable production processes.

Stereoselective Synthesis of trans-Isomers in Fluorocinnamic Acids

The stereochemistry of the double bond in cinnamic acid derivatives is crucial for their biological activity and material properties. The trans-isomer is generally more stable and is the form most commonly found in nature and desired in many applications. acs.org Several synthetic strategies are specifically designed to favor the formation of the trans-isomer of fluorocinnamic acids.

The one-pot reaction of homophthalic anhydrides with aromatic aldehydes is reported to yield the trans-configuration of the double bond, preventing isomerization. fluoromart.com Similarly, the Knoevenagel condensation often leads to the preferential formation of the trans-product. prepchem.com In some cases, while an initial mixture of E and Z isomers may form, equilibration can lead to the more stable trans-isomer as the final product. wikipedia.org

Spectroscopic methods, such as gated decoupling 13C-NMR, are instrumental in confirming the trans-configuration of the synthesized fluorocinnamic acids. fluoromart.com The ability to control and verify the stereochemistry is a critical aspect of modern synthetic chemistry, ensuring the production of compounds with the desired three-dimensional structure.

Yield Optimization and Process Efficiency in Laboratory Synthesis

The laboratory synthesis of this compound, like that of many fine chemicals, requires careful consideration of reaction conditions and process parameters to maximize product yield and ensure operational efficiency. Optimization strategies focus on several key areas, including reaction conditions, catalyst selection, and process design, such as the implementation of recycling systems.

A typical synthesis for analogs of this compound involves a one-pot reaction. This method often utilizes homophthalic anhydrides and various aromatic aldehydes, which upon reaction and subsequent treatment, yield the desired trans-configuration of the cinnamic acid derivative fluoromart.com. The inherent advantage of this approach is the stereoselectivity, ensuring the formation of the trans-isomer, which is critical for the compound's intended properties and applications fluoromart.com.

Optimizing the yield of such syntheses involves a systematic approach to adjusting reaction parameters. Factors such as temperature, pH, solvent, and the concentration of reactants play a crucial role. While specific optimization data for this compound is proprietary, principles can be drawn from related bioproduction processes for trans-cinnamic acid. For instance, in the whole-cell biocatalyst production of trans-cinnamic acid from L-phenylalanine, reaction conditions were optimized to enhance production rates. It was found that a temperature of 50°C and a pH of 8.5 were optimal, leading to a significantly improved production rate of up to 6.7 mM/h nih.gov. This highlights the sensitivity of the synthesis to its environment.

The following table illustrates how reaction parameters were optimized in a biocatalytic process for trans-cinnamic acid, demonstrating a model for optimizing chemical syntheses.

Table 1: Example of Reaction Condition Optimization in Cinnamic Acid Synthesis This data is from a biocatalytic process and serves as an illustrative example of parameter optimization.

Parameter Condition Tested Resulting Production Rate Optimal Condition
Temperature 30 °C Lower Rate 50 °C nih.gov
40 °C Moderate Rate
50 °C 6.7 mM/h nih.gov
pH 7.5 Lower Rate 8.5 nih.gov
8.0 Moderate Rate

Catalyst choice is another cornerstone of process efficiency. In a related synthesis of a furan-based precursor, researchers moved from a homogeneous to a heterogeneous carbonylation method using a supported palladium catalyst. This change was implemented to circumvent the drawbacks of the homogeneous process and resulted in an impressive 97% isolated yield of 5-bromofuroic acid, a derivative of furfural (B47365) mdpi.com. This demonstrates how the selection of an appropriate, often reusable, catalyst can dramatically improve both yield and the sustainability of the process.

The table below summarizes findings from various synthetic methodologies for cinnamic acid and related dicarboxylic acids, showcasing how different approaches can lead to high yields.

Table 2: Comparative Yields from Different Synthetic Strategies for Cinnamic and Related Acids

Product Synthetic Method Catalyst/Key Reagent Reported Yield Source
trans,trans-Dimethyl muconate Esterification & Isomerization H₂SO₄, I₂ 90% (esterification) mdpi.com
5-Bromofuroic acid Heterogeneous Carbonylation Supported Palladium 97% mdpi.com
trans-Cinnamic acid Whole-cell Bioconversion (Recycling) Engineered C. glutamicum 75% (mol/mol) nih.gov

By integrating these principles—precise control of reaction conditions, implementation of recycling systems, and strategic catalyst selection—the laboratory synthesis of this compound can be significantly optimized for both high yield and enhanced process efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, various NMR methods provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Gated Decoupling ¹³C-NMR for Conformation Confirmation

Gated decoupling is a ¹³C-NMR technique that provides information about the number of protons attached to each carbon atom without sacrificing the sensitivity enhancement from the Nuclear Overhauser Effect (NOE). huji.ac.ilmnstate.edu In this method, the proton decoupler is switched on during the relaxation delay to allow the NOE to build up, but it is switched off during the acquisition of the signal (the Free Induction Decay, or FID). mnstate.edu This approach results in a coupled spectrum where carbon signals are split by the protons directly bonded to them, while retaining much of the signal intensity gained from NOE. huji.ac.il

For this compound, this technique is instrumental in confirming the trans conformation of the alkene moiety. The coupling constant between the vinylic proton and the vinylic carbon (¹JCH) and, more revealingly, the three-bond coupling constant between the carbonyl carbon and the β-proton (³JCH) are characteristic of the dihedral angle, which differs for cis and trans isomers. researchgate.net The multiplicity of the carbon signals—doublets for CH groups, and singlets for quaternary carbons (like the carboxyl and ipso-carbons)—confirms the assignments. huji.ac.il

Table 1: Expected ¹³C-NMR Chemical Shift Assignments for this compound Note: Exact chemical shifts can vary based on solvent and concentration. Data is illustrative.

Carbon AtomExpected Chemical Shift (ppm)Multiplicity (Gated Decoupling)
C=O (Carboxyl)~171Singlet (or Triplet from long-range coupling)
Cα (Alkene)~125Doublet
Cβ (Alkene)~130Doublet
C1 (Ar)~125Singlet
C2 (Ar-F)~158 (d, ¹JCF ≈ 250 Hz)Doublet (due to F-coupling)
C3 (Ar)~117 (d, ²JCF ≈ 20 Hz)Doublet
C4 (Ar)~119 (dd, ³JCF, ⁴JCF)Doublet of Doublets
C5 (Ar-F)~159 (d, ¹JCF ≈ 250 Hz)Doublet (due to F-coupling)
C6 (Ar)~115 (d, ²JCF ≈ 20 Hz)Doublet

This interactive table is based on typical values for substituted cinnamic acids and fluorinated benzenes. researchgate.netnih.gov

Solid-State ¹³C CP-MAS NMR Spectroscopy in Photodimerization Studies

In the solid state, cinnamic acids can undergo a [2+2] photodimerization reaction, a topochemical process governed by the crystal packing. acs.orgwikipedia.org Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful tool for monitoring these reactions. rsc.orgnih.govnih.gov This technique overcomes the challenges of broad lines in solid samples to provide high-resolution spectra.

The photodimerization of this compound would result in the formation of a difluorinated α-truxillic acid or β-truxinic acid derivative, depending on the head-to-tail or head-to-head packing of the monomers in the crystal. The progress of the reaction can be followed by observing the disappearance of the monomer's alkene carbon signals (around 125-130 ppm) and the appearance of new signals corresponding to the sp³-hybridized carbons of the newly formed cyclobutane (B1203170) ring (typically in the 40-50 ppm region). acs.orgnih.gov The carbonyl carbon signal also shifts upon dimerization. researchgate.net Studies on α-trans-cinnamic acid have shown that solid-state NMR can distinguish between the reactant and the photoproduct, allowing for kinetic analysis of the conversion process. acs.orgnih.gov

Chemical Shift Tensor Analysis in Solid-State NMR

In solid-state NMR, the chemical shift is an anisotropic property, meaning it depends on the orientation of the molecule with respect to the external magnetic field. nih.govlibretexts.org This anisotropy is described by the chemical shift tensor (CST), which has three principal components (σ₁₁, σ₂₂, and σ₃₃). nih.gov The analysis of these tensor components provides detailed information about the local electronic environment, far beyond the isotropic chemical shift value observed in solution. nih.gov

For this compound, both ¹³C and ¹⁹F CSTs are highly informative. The ¹⁹F chemical shift, in particular, is very sensitive to its environment. acs.orgacs.org Theoretical and experimental studies on fluorobenzenes have shown that the principal components of the ¹⁹F shielding tensor are strongly influenced by p-orbital interactions with the benzene (B151609) ring and the C-F bond length. acs.org The orientation of the tensor's principal axes relative to the molecular frame can be determined, offering precise details on bonding and intermolecular interactions, such as hydrogen bonding, which can influence the electronic distribution around the nucleus. nih.gov

Table 2: Conceptual Representation of a Chemical Shift Tensor

Tensor ComponentDescriptionInformation Gained
σ_iso (Isotropic Shift)(σ₁₁ + σ₂₂ + σ₃₃) / 3Average chemical shift, seen in solution NMR.
Δσ (Anisotropy)σ₃₃ - (σ₁₁ + σ₂₂) / 2The magnitude of the chemical shift's orientation dependence.
η (Asymmetry)(σ₂₂ - σ₁₁) / (σ₃₃ - σ_iso)Describes the deviation from axial symmetry. (0 ≤ η ≤ 1)

This table illustrates the parameters derived from the principal components of the chemical shift tensor. libretexts.orgnih.gov

Mass Spectrometry for Isomer Identification and Molecular Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (molar mass 184.14 g/mol ), electron ionization (EI) MS would show a prominent molecular ion peak (M⁺) at m/z 184. sigmaaldrich.comnist.gov

The fragmentation pattern provides structural confirmation. Key fragmentation pathways for cinnamic acids include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of the carboxyl group (•COOH): [M - 45]⁺, leading to a difluorostyrene (B1617740) radical cation.

Loss of carbon monoxide (CO) from the [M-OH]⁺ ion.

While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. nih.govnih.gov More definitive identification of isomers is typically achieved by coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), where isomers exhibit different retention times. d-nb.infonih.gov Tandem mass spectrometry (MS/MS) can further differentiate isomers by analyzing the fragmentation of a specific, isolated precursor ion. nih.govd-nb.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIdentity
184[M]⁺ (Molecular Ion)
167[M - OH]⁺
139[M - COOH]⁺ or [M - 45]⁺
111[M - COOH - CO]⁺ or [C₇H₄F₂]⁺

This interactive table shows plausible fragments based on the known fragmentation patterns of cinnamic acids. nist.govmassbank.eu

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals provides the definitive three-dimensional structure of a molecule and reveals how molecules are arranged in the solid state. This information is critical for understanding physical properties and solid-state reactivity.

Analysis of Intermolecular Hydrogen Bonding and π–π Interactions

The crystal structure of cinnamic acid derivatives is heavily influenced by specific intermolecular interactions. For this compound, two primary types of interactions dictate the crystal packing:

Hydrogen Bonding: Like most carboxylic acids, cinnamic acids typically form centrosymmetric dimers in the solid state. researchgate.net This involves two molecules linked by a pair of strong O—H···O hydrogen bonds between their carboxyl groups, forming a characteristic eight-membered ring motif. researchgate.net

π–π Interactions: The planar aromatic rings of the cinnamic acid molecules tend to stack on top of each other. These π–π stacking interactions are a significant cohesive force in the crystal. The presence and position of the fluorine atoms on the benzene ring modify the electronic nature of the ring, influencing the geometry and strength of these interactions. researchgate.net

Table 4: Common Intermolecular Interactions in Fluorinated Cinnamic Acid Crystals

Interaction TypeDescriptionTypical Distance (Å)
O—H···OHydrogen bond between carboxyl groups forming a dimer.2.6 - 2.8
π–π StackingInteraction between parallel aromatic rings.3.5 - 4.3 (centroid-centroid)
C—H···FWeak hydrogen bond involving a fluorine atom as an acceptor.2.8 - 3.2
F···F Contactvan der Waals or weak electrostatic interaction.2.7 - 3.0

This interactive table is based on crystallographic data for related fluorinated aromatic carboxylic acids. researchgate.net

Influence of Pressure on Crystal Structures and Unit Cell Parameters

The application of high pressure serves as a powerful tool to modulate intermolecular interactions and induce structural changes in molecular crystals. For this compound, its crystal structure has been analyzed at various pressures to understand its compressibility and stability.

Detailed crystallographic studies have been conducted on this compound at pressures of 0.1 MPa, 0.3 GPa, and 0.9 GPa. acs.org These investigations were performed prior to any photochemical reactions to isolate the effect of pressure on the monomer's crystal packing. acs.org The analysis of unit cell parameters at these increasing pressures reveals how the crystal lattice responds to compression. Generally, an increase in pressure leads to a decrease in the unit cell volume, signifying a more compact packing of the molecules. The changes in the lattice parameters (a, b, c, α, β, γ) provide specific insights into the anisotropic compressibility of the crystal, indicating which crystallographic directions are more or less susceptible to the applied pressure.

Research on related difluorocinnamic acid isomers has shown that monitoring unit cell parameters under pressure is crucial for understanding changes in reactivity. acs.orgrsc.org For instance, the study of 2,6-difluorocinnamic acid involved monitoring cell parameters step-by-step during a [2+2] photodimerization reaction at high pressure. rsc.org While detailed numerical data for the unit cell of this compound at each pressure point is specific to the primary research, the established trend for molecular crystals is a systematic reduction in cell dimensions and volume with increasing pressure.

Table 1: Investigated Pressures for Crystal Structure Determination of this compound

Pressure Point Status
0.1 MPa Ambient Pressure Reference acs.org
0.3 GPa High-Pressure Data Point acs.org
0.9 GPa High-Pressure Data Point acs.org

Polymorphism and its Impact on Structural Behavior

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon in materials science and pharmaceuticals. High pressure is a common method to induce polymorphic transitions. In the case of this compound, studies conducted up to 0.9 GPa have focused on the compression of its ambient-pressure form rather than identifying new polymorphs. acs.org

The absence of a reported phase transition within this pressure range suggests that the initial crystal form possesses a degree of stability. acs.org However, this does not preclude the existence of other polymorphs under different crystallization conditions or at higher pressures. The structural behavior of a compound under pressure is intimately linked to its intermolecular interactions, such as hydrogen bonds. nih.gov In many molecular crystals, pressure can overcome the kinetic barrier for a solid-solid transition, leading to a more stable, often denser, polymorphic form. nih.gov For example, in DL-menthol, recrystallization above 0.40 GPa yields a different polymorph (β) than the one stable at atmospheric pressure (α). nih.gov

Comparative studies with other difluorocinnamic acids highlight that subtle changes in fluorine substitution can significantly alter crystal packing and, consequently, the response to pressure. acs.org The investigation of this compound revealed a particular reactivity pattern under pressure that was distinct from its isomers, a difference rationalized by the electronic effects of the fluorine substituents. acs.org

Raman Spectroscopy for High-Pressure Studies of Crystalline Forms

Raman spectroscopy is an exceptionally sensitive technique for probing the structural and vibrational state of materials under extreme conditions, such as high pressure. researchgate.net By using a diamond anvil cell as a pressure chamber, the vibrational modes of a crystalline sample can be monitored as a function of increasing pressure. researchgate.netresearchgate.netmdpi.com

For molecular crystals like this compound, applying pressure typically causes the following effects observable in the Raman spectrum:

Peak Shifts: Most Raman peaks, corresponding to specific molecular vibrations, shift to higher frequencies (a "blue shift"). researchgate.net This is a direct consequence of the shortening and stiffening of inter- and intramolecular bonds as the crystal volume is reduced. researchgate.net

Sensitivity of Modes: Intermolecular vibrational modes, such as lattice phonons, are far more sensitive to pressurization than intramolecular modes (vibrations within the molecule). researchgate.net This disparity arises because the weak van der Waals forces and hydrogen bonds between molecules are much more compressible than the strong covalent bonds within them.

Detection of Phase Transitions: The onset of a polymorphic phase transition is often marked by distinct changes in the Raman spectrum. nih.gov This can include the splitting of existing peaks, the appearance of new peaks, or discontinuous changes in the frequency-pressure slope of certain modes. nih.gov

While specific high-pressure Raman data for this compound is not detailed in the provided search results, studies on the parent compound, trans-cinnamic acid, show its structural stability up to 6 GPa, with all Raman peaks shifting reversibly to higher frequencies. researchgate.net This methodology is directly applicable to studying the stability and potential phase transitions of its difluorinated derivatives.

Vibrational Analysis and Potential Energy Profile Studies

Understanding the conformational preferences and vibrational properties of a molecule is fundamental to predicting its chemical behavior. For molecules with rotatable bonds, like this compound, a potential energy profile analysis is used to determine the most stable conformers.

This analysis is typically performed using quantum chemical methods. researchgate.netscielo.org.mx The potential energy is calculated as a function of the dihedral angle around the single bond connecting the acrylic acid side chain to the phenyl ring. For cinnamic acid derivatives, this rotation leads to two primary planar conformers: s-cis and s-trans. researchgate.netscielo.org.mx The relative energy difference between these conformers determines which is more stable. scielo.org.mx For example, in trans-2-chlorocinnamic acid, the s-cis orientation is more stable, whereas for the parent cinnamic acid, the s-cis conformer is also found to be more stable in the gas phase. researchgate.netscielo.org.mx The substitution of fluorine atoms on the phenyl ring in the 2 and 5 positions would be expected to influence this conformational preference through steric and electronic effects.

Vibrational analysis, using experimental techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, complemented by theoretical calculations (e.g., Density Functional Theory, DFT), allows for the precise assignment of observed spectral bands to specific molecular motions. scielo.org.mxscirp.org

Table 2: Typical Vibrational Modes in Cinnamic Acid Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
Carbonyl (C=O) Stretch 1739 - 1709 A strong, characteristic vibration of the carboxylic acid group. scielo.org.mx
Olefinic (C=C) Stretch 1640 - 1627 Vibration of the carbon-carbon double bond in the acrylic side chain. scielo.org.mx
Aromatic C-H In-Plane Bend 1290 - 900 Bending motions of the hydrogen atoms attached to the phenyl ring. researchgate.net

This combined computational and experimental approach provides a detailed picture of the molecule's structure, stability, and vibrational dynamics at the molecular level.

Spectroscopic and Analytical Data

The structural confirmation of trans-2,5-Difluorocinnamic acid is typically achieved through a combination of spectroscopic methods.

Technique Key Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the arrangement of atoms. Gated decoupling ¹³C-NMR can confirm the trans-configuration of the double bond. fluoromart.com
Infrared (IR) Spectroscopy IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-F stretches of the fluorinated aromatic ring.
Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Chemical Reactivity and Mechanistic Investigations of Trans 2,5 Difluorocinnamic Acid

Photochemical Reactions and Dimerization Studies

trans-2,5-Difluorocinnamic acid is known to undergo [2+2] photodimerization, a reaction influenced by factors like UV radiation and pressure. fluoromart.com The specific arrangement of molecules in the crystal lattice, as well as the electronic effects of the fluorine substituents, play a crucial role in the outcome of these photochemical reactions.

[2+2] Photodimerization under UV Radiation and Pressure

The [2+2] photodimerization of cinnamic acids is a well-documented process where two monomer units, aligned in a head-to-tail or head-to-head fashion within a crystal, react upon exposure to UV light to form a cyclobutane (B1203170) ring. nih.gov For difluorocinnamic acids, this reactivity has been observed under both ambient and high-pressure conditions. fluoromart.com Specifically, studies on the related 2,6-difluorocinnamic acid have shown that the application of high pressure can significantly influence the course of this photochemical reaction. rsc.org The pressure affects the packing of the molecules and the distances between the reactive double bonds, thereby altering the reaction rate. rsc.org

The photodimerization of 2,6-difluorocinnamic acid was induced by UV radiation at pressures of 0.5, 1.1, and 2.1 GPa. rsc.org Analysis of the crystal structure at various stages of the reaction revealed changes in cell parameters and the content of monomer and dimer. rsc.org This demonstrates that pressure can be a tool to control solid-state reactions.

Kinetics of Photodimerization in Crystalline States

The kinetics of photodimerization in the crystalline state are complex and can be influenced by the crystal's perfection and the distribution of reaction sites. Studies on similar molecules, like 2,4-dichloro-trans-cinnamic acid, have shown that the dimerization can be a heterogeneous process, leading to a loss of long-range order in the reactant single crystal during UV irradiation. nih.gov This suggests that the reaction does not proceed uniformly throughout the crystal. A qualitative kinetic reaction scheme has been proposed for such heterogeneous dimerization reactions based on experimental results. nih.gov

For 2,6-difluorocinnamic acid, the rate of photodimerization was found to increase with pressure in the order of 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa. rsc.org This acceleration is attributed to a decrease in the volume of free space within the crystal and a reduction in the distance between the reactive carbon atoms of adjacent monomer molecules. rsc.org

Influence of Molecular Environment and Intramolecular Features on Reactivity

The solid-state reactivity of cinnamic acids is highly dependent on the molecular packing in the crystal, a concept known as topochemistry. For a [2+2] photodimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain distance of each other (typically less than 4.2 Å). The substitution pattern on the phenyl ring, including the presence of fluorine atoms, can influence this packing. nih.gov

In the case of 2,6-difluorocinnamic acid, the molecules are arranged in stacks, a geometry that is conducive to the photochemical [2+2] dimerization. nih.gov The changes in unit-cell parameters during in-situ irradiation with a UV beam have been monitored, showing a complex evolution of the crystal structure as the reaction progresses. nih.gov This highlights the dynamic nature of the crystalline environment during the reaction.

Substituent Effects on Photoreaction Rates

Reactivity under Ambient and High-Pressure Conditions

The reactivity of difluorocinnamic acids, including this compound, has been investigated under both ambient and high-pressure conditions. fluoromart.com High pressure can induce structural transformations in the crystalline state, which in turn affects the chemical reactivity. fluoromart.comrsc.org As mentioned previously, for 2,6-difluorocinnamic acid, increasing pressure enhances the rate of photodimerization. rsc.org This is due to the compression of the crystal lattice, which brings the reactive centers closer together. rsc.org The study of these pressure-induced transformations provides valuable insights into the fundamental aspects of solid-state chemistry. fluoromart.com

Conversion to Coumarin (B35378) Derivatives via Thermal Cyclization, Pyrolysis, and Photolysis of Related Cinnamic Acids

trans-o-fluorocinnamic acids can serve as precursors for the synthesis of coumarin derivatives through processes like thermal cyclization, pyrolysis, and photolysis. fluoromart.com Coumarins are an important class of compounds with various biological activities and applications. nih.gov The synthesis of coumarins often involves the formation of a lactone ring. In the case of ortho-substituted cinnamic acids, this can occur through an intramolecular reaction.

Electrochemical Oxidation Studies of Related Cinnamic Acids

The electrochemical oxidation of cinnamic acids and their derivatives is a key area of investigation, often employing cyclic voltammetry (CV) to understand reaction mechanisms and pathways. organic-chemistry.orgnih.gov CV is a powerful technique for analyzing reactivity and obtaining mechanistic information, such as reaction rate constants, due to its rapid data collection and the wide range of time scales it can probe. nih.gov

Studies on various cinnamic acid derivatives reveal that the electrochemical process is sensitive to experimental conditions, including the choice of electrode material, solvent, and the presence of other chemical species. For instance, the electrooxidation of trans-3,4-dihydroxycinnamic acid has been studied at PbO₂ electrodes as a potential method for pollution abatement. acs.org In other research, the electrochemical oxidation of cinnamic acid was carried out using cost-effective stainless steel electrodes in an aqueous medium. acs.org This process led to the formation of 1,4-diphenylbut-1,3-diene, suggesting a dimerization product resulting from the oxidative process. acs.org

The mechanism often involves the oxidation of the carboxylate group or other electroactive moieties on the molecule. In the case of 2,5-dihydroxybenzoic acid, oxidation at a constant potential converts it into a quinone intermediate, which can then react with other nucleophiles present in the solution. nih.gov The current and peak potentials observed in a cyclic voltammogram are crucial parameters that depend on the diffusion of the analyte to the electrode surface. nih.gov The electrochemical behavior of trans-cinnamic acid itself has been studied in dimethylformamide (DMF), where it can form stable associates with proton donors like water or acetic acid, influencing its reduction and subsequent decomposition pathways. Current time information in Bangalore, IN.

These studies on related cinnamic acids provide a foundational understanding of the electrochemical behavior that can be expected for this compound, highlighting the likelihood of oxidation at the carboxyl group or the aromatic ring, influenced by the electron-withdrawing fluorine substituents.

Table 1: Summary of Electrochemical Studies on Cinnamic Acid Derivatives
Compound StudiedElectrode MaterialMethodKey FindingsReference
Cinnamic AcidStainless SteelElectrolysisOxidation product identified as 1,4-diphenylbut-1,3-diene. acs.org
trans-Cinnamic AcidCarbositalCyclic VoltammetryForms stable associates with proton donors in DMF, affecting reduction. Current time information in Bangalore, IN.
trans-3,4-dihydroxycinnamic acidPbO₂Electrochemical OxidationInvestigated for potential in pollution abatement. acs.org
2,5-dihydroxybenzoic acidGlassy Carbon / GraphiteCyclic Voltammetry / Bulk ElectrolysisOxidation to a quinone intermediate was monitored during electrolysis. nih.gov

Derivatization Reactions for Functional Group Modification

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

O-acylation and N-acylation reactions target the carboxyl group to form esters and amides, respectively. These transformations often require activation of the carboxylic acid.

O-Acylation: The formation of an ester via O-acylation can be catalyzed by strong acids. Trifluoromethanesulfonic acid (TfOH) has been demonstrated as a superior catalyst for acylation reactions. rsc.orgrsc.org In a typical reaction, a phenol (B47542) can react with an acylating agent in the presence of a catalytic amount of TfOH to produce a phenyl ester in good yield. rsc.org This method is effective under mild conditions and can be applied to a wide range of substrates. rsc.orgrsc.org

N-Acylation (Amidation): Amide bond formation is a cornerstone of medicinal chemistry. A mild and efficient one-pot method for the synthesis of amides from carboxylic acids involves the use of 2-pyridinesulfonyl fluoride (B91410). thieme-connect.com This reagent facilitates the in situ generation of a highly reactive acyl fluoride intermediate, which then readily reacts with an amine to form the corresponding amide. This procedure has been successfully applied to the synthesis of complex molecules, including a tetrapeptide. thieme-connect.com

Amidation: As described above, amides of this compound can be readily prepared. The reaction involves activating the carboxylic acid, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acyl halide or acyl fluoride, followed by the addition of a primary or secondary amine. thieme-connect.comyoutube.com The method using 2-pyridinesulfonyl fluoride provides a direct, one-pot synthesis from the carboxylic acid. thieme-connect.com

Esterification: Esterification is a fundamental reaction of carboxylic acids. nih.gov Several methods are available:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov The reaction is an equilibrium process, and water is removed to drive it towards the ester product. nih.gov

Steglich Esterification: This method is particularly useful for substrates that are sensitive to strong acids or are sterically hindered. youtube.com It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for accelerating the reaction with the alcohol. youtube.com

Table 2: Comparison of Common Esterification Methods
MethodReagentsConditionsAdvantagesDisadvantagesReference
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Typically heated, requires water removalInexpensive reagents, suitable for simple alcoholsHarsh conditions (strong acid, heat), equilibrium reaction nih.gov
Steglich EsterificationAlcohol, DCC, DMAP (catalytic)Mild, room temperatureMild conditions, suitable for acid-labile substrates, high yieldsDCC can be an allergen, byproduct (DHU) removal needed youtube.com

While the previous sections focused on reactions ofthis compound, this section details a synthetic method for its formation. A powerful strategy for synthesizing α,β-unsaturated carboxylic acids involves the metal-catalyzed carboxylation of alkenylboronic esters using carbon dioxide (CO₂) as a C1 source.

A rhodium(I)-catalyzed method has been developed for the carboxylation of both aryl- and alkenylboronic esters. organic-chemistry.orgacs.orgacs.orgnih.gov In this process, an alkenylboronic ester, which can be prepared from the corresponding alkyne, is treated with a rhodium catalyst such as [Rh(OH)(cod)]₂ or [RhCl(nbd)]₂ in the presence of a phosphine (B1218219) ligand (e.g., dppp) and an additive like cesium fluoride (CsF). organic-chemistry.orgacs.org The reaction proceeds under a CO₂ atmosphere to yield the corresponding α,β-unsaturated carboxylic acid. acs.orgnih.gov This method is notable for its tolerance of various functional groups, avoiding the need for highly reactive organolithium or Grignard reagents that are incompatible with such groups. acs.orgacs.org This catalytic approach represents a significant advance for synthesizing functionalized cinnamic acids from readily available boronic esters and CO₂. organic-chemistry.orgnih.gov

Computational Chemistry and Theoretical Modeling of Trans 2,5 Difluorocinnamic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of molecules. For trans-2,5-Difluorocinnamic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the fundamental aspects of its electronic structure and chemical reactivity. fluoromart.com These computations provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Quantum chemical computations are instrumental in exploring properties like antioxidative activity by providing insights into the compound's mechanisms of action. researchgate.net Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), can be calculated to quantify the molecule's reactivity.

Illustrative Data Table of DFT-Calculated Electronic Properties:

ParameterSymbolValue (Illustrative)Significance
HOMO EnergyEHOMO-6.5 eVElectron-donating capacity
LUMO EnergyELUMO-1.2 eVElectron-accepting capacity
HOMO-LUMO GapΔE5.3 eVChemical stability and reactivity
Electronegativityχ3.85Tendency to attract electrons
Chemical Hardnessη2.65Resistance to change in electron distribution
Chemical SoftnessS0.38Reciprocal of hardness, indicates reactivity

Note: The values in this table are illustrative and represent typical outcomes for similar aromatic acids. Actual values would require specific DFT calculations for this compound.

Structure-Activity Relationship (SAR) Analysis Utilizing Computational Methods

Structure-Activity Relationship (SAR) studies are crucial for designing molecules with desired biological or chemical functions. mdpi.com Computational SAR methods correlate the structural features of a molecule with its activity. For this compound, these studies would focus on how the presence and position of the two fluorine atoms on the phenyl ring influence its interactions with biological targets or its chemical properties.

The introduction of fluorine atoms at the 2 and 5 positions affects the molecule's electronic distribution, lipophilicity, and steric profile. Computational SAR can quantify these effects through various descriptors:

Electronic Descriptors: Atomic charges, dipole moments, and electrostatic potential maps can reveal how the difluoro substitution alters the molecule's ability to form hydrogen bonds or engage in electrostatic interactions.

Lipophilic Descriptors: The calculated logarithm of the partition coefficient (CLogP) is used to estimate the molecule's hydrophobicity, a key factor in its ability to cross cell membranes. Studies on other halogenated cinnamic acids have shown that lipophilicity is a significant factor in their biological activity. nih.gov

Steric Descriptors: Molecular volume and surface area calculations help in understanding how the molecule fits into a receptor's active site.

By comparing these computed descriptors for this compound with those of other cinnamic acid derivatives with known activities, it is possible to predict its potential biological efficacy. thepharmajournal.com For instance, the position of fluorine substitution is known to significantly affect the bioactivity of cinnamic acid derivatives.

Simulation of Potential Energy Profiles and Vibrational Analyses

The conformational flexibility of this compound, particularly the rotation around the single bonds, can be explored by simulating its potential energy surface (PES). These calculations, often performed using DFT methods, map the energy of the molecule as a function of specific dihedral angles. The results identify the most stable conformers (energy minima) and the energy barriers for conformational changes (transition states). For similar molecules like trans-2-methoxycinnamic acid, PES analysis has been used to determine stable conformers. researchgate.net

Vibrational analysis, also derived from DFT calculations, predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency. The calculated vibrational frequencies can be compared with experimental spectroscopic data to confirm the molecule's structure. These analyses are crucial for understanding the influence of the molecular structure on its physical properties and reactivity. researchgate.net

Illustrative Data Table of Calculated Vibrational Frequencies:

Vibrational ModeFunctional GroupCalculated Wavenumber (cm-1) (Illustrative)
O-H StretchCarboxylic Acid3550
C=O StretchCarboxylic Acid1720
C=C StretchAlkene1640
C-F StretchAryl Fluoride (B91410)1250, 1180
C-H Bending (out-of-plane)Aromatic Ring800-900

Note: These are representative values. The exact wavenumbers would be obtained from specific calculations for this compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions. For this compound, theoretical methods can be used to predict the mechanisms of its synthesis and subsequent reactions. Common synthetic routes for cinnamic acids include the Perkin and Knoevenagel condensation reactions. scielo.org.mx

By modeling these reactions computationally, it is possible to:

Identify the transition state structures, which are the highest energy points along the reaction coordinate.

Calculate the activation energies, which determine the reaction rates.

Visualize the bond-breaking and bond-forming processes along the reaction pathway.

Furthermore, reactions of the final product, such as the [2+2] photodimerization that cinnamic acids are known to undergo, can be investigated. researchgate.net Computational studies can predict whether the reaction proceeds through a stepwise or concerted mechanism and identify the key intermediates involved. This knowledge is invaluable for optimizing reaction conditions and controlling product formation.

Solvent Effects on Electronic Properties through PCM-TD-CAM-B3LYP Calculations

The electronic properties and spectroscopic behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. When combined with Time-Dependent DFT (TD-DFT) and a long-range corrected functional like CAM-B3LYP, this approach can accurately predict the electronic absorption and emission spectra of molecules in different solvents.

For this compound, PCM-TD-CAM-B3LYP calculations would allow for the prediction of:

Solvatochromic shifts: Changes in the position of absorption and emission bands as the solvent polarity is varied.

Dipole moment changes: How the molecule's dipole moment is affected by the solvent, which in turn influences its solubility and intermolecular interactions.

Excited state properties: The nature of the electronic excited states in different media, which is crucial for understanding its photophysical and photochemical behavior.

Studies on other molecules have shown that the choice of the computational model is critical for accurately reproducing experimental data, especially for charge-transfer excited states in polar solvents. nih.gov These calculations can predict how the polarity of the solvent stabilizes or destabilizes the ground and excited states of this compound, providing a deeper understanding of its behavior in solution.

Applications and Potential in Advanced Materials and Medicinal Chemistry Research

trans-2,5-Difluorocinnamic Acid as a Building Block in Organic Synthesissigmaaldrich.com

As a halogenated building block, this compound serves as a versatile precursor in various chemical syntheses. sigmaaldrich.com Its carboxylic acid function allows for standard transformations into esters, amides, and acid halides, while the fluorinated phenyl ring can participate in nucleophilic aromatic substitution or be used to tune the electronic properties of target molecules.

Fluorinated amides are an important class of compounds in pharmaceutical and agrochemical research, as the fluorine moiety can significantly alter biological activity. nih.gov While literature specifically detailing the use of this compound for the synthesis of N-alkenyl amides is not prominent, its fundamental structure as a carboxylic acid makes it a suitable candidate for such transformations. General synthetic strategies allow for the conversion of carboxylic acids into N-trifluoromethyl amides. nih.govescholarship.org One such modern approach involves the reaction of carboxylic acid derivatives (like halides or esters) with isothiocyanates in the presence of silver fluoride (B91410), proceeding through a desulfurative fluorination and subsequent acylation to yield the target N-trifluoromethyl amide. nih.govescholarship.org This methodology provides a platform for creating a diverse range of fluorinated amides from readily available carboxylic acids. escholarship.org

Substituted isoquinolones are a class of heterocyclic compounds with a wide range of applications in drug discovery. Although cinnamic acids can, in principle, serve as precursors for various heterocyclic systems, specific, documented synthetic routes starting from this compound to produce substituted isoquinolones were not identified in the conducted research.

Psammaplin A is a natural product known to have potent histone deacetylase (HDAC) inhibitory activity. Synthetic analogues are of great interest for therapeutic applications, including as radiosensitizers in cancer therapy. The synthesis of Psammaplin A derivatives has been explored using various starting materials. beilstein-journals.org However, a direct synthetic role for this compound in the creation of Psammaplin A derivatives is not documented in the available literature.

Exploration of Structure-Activity Relationships of Cinnamic Acid Derivatives in Biological Contexts

The biological activity of cinnamic acid and its derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govresearchgate.net The phenyl ring, the acrylic acid side chain, and the carboxylic acid group are all amenable to modification, allowing for the fine-tuning of pharmacological effects. nih.gov Fluorine substitution, in particular, is a key strategy in medicinal chemistry to enhance efficacy. ontosight.ainih.gov

Many derivatives of cinnamic acid, especially those with phenolic hydroxyl groups, are recognized as potent antioxidants. eurekaselect.com Research into hybrid molecules has shown that combining different pharmacologically active fragments can lead to synergistic effects and higher than expected activity. nih.govmdpi.com

In one study, a series of sixteen polyhydroxylated trans-restricted 2-arylcinnamic acid analogues were synthesized and evaluated for their antioxidant properties. nih.govmdpi.com The incorporation of a trans-cinnamic acid fragment into these molecules was a key structural feature. nih.govnih.gov The antioxidant capacity of these compounds was tested against various reactive oxygen species, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•), hydroxyl (OH•), and superoxide (B77818) (O₂•⁻) radicals. nih.govresearchgate.net The findings revealed that the synthesized compounds exhibited higher antioxidant activities than several natural antioxidants, such as caffeic acid and gallic acid. mdpi.comnih.govresearchgate.net This enhanced activity is attributed to the synergistic effect of combining two distinct, independently acting fragments into a single hybrid molecule. nih.govmdpi.com

Compound TypeRadicals ScavengedComparative ActivityKey Structural Feature
Polyhydroxylated trans-Restricted 2-Arylcinnamic Acid AnaloguesDPPH•, OH•, O₂•⁻Higher activity than caffeic acid, gallic acid, and protocatechuic acidIncorporated trans-cinnamic acid fragment

Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. eurekaselect.comnih.gov The introduction of electron-withdrawing groups, such as fluorine, onto the phenyl ring can enhance this biological activity. nih.gov Studies on fluorinated cinnamic acids, like o-fluoro-cinnamic acid and α-fluorocinnamic acid, have indicated their potential as antimicrobial agents. ontosight.ainih.gov

The antimicrobial efficacy of cinnamic acid derivatives is strongly influenced by their specific chemical structure, with esters, amides, and halogenated variants showing a range of activities against various pathogens. mdpi.compsu.edu For example, some synthetic cinnamic acid derivatives have shown promising minimum inhibitory concentration (MIC) values against bacteria and fungi. nih.gov The modification of the carboxylic acid group to an ester or amide can significantly impact potency. mdpi.com

Below is a table summarizing the antimicrobial activity of representative cinnamic acid derivatives against various microorganisms, illustrating the structure-activity relationships.

Compound/DerivativeMicroorganismActivity (MIC)Reference
Cinnamic acids and their estersBacteria and Fungi125 - 500 mg/L nih.govpsu.edu
Butyl cinnamateCandida species, A. flavus, P. citrinum626.62 µM mdpi.com
Methyl cinnamateCandida species789.19 µM mdpi.com
4-Chlorocinnamic acidE. coli, B. subtilis708 µM psu.edu
Methyl 2-nitrocinnamateCandida albicans128 µg/mL nih.gov
α-Fluorocinnamic acidGeneral Bacteria15 - 25 mM (Inhibition) nih.gov

Antimalarial and Antitubercular Research on Cinnamic Acid Derivatives

The cinnamoyl scaffold, central to cinnamic acid and its derivatives, is a recognized privileged structure in medicinal chemistry, showing promise in the development of new antimicrobial agents. acs.org Researchers have a long-standing interest in this class of compounds for combating infectious diseases like malaria and tuberculosis (TB), particularly due to the rise of drug-resistant strains. acs.orgresearchgate.net

Antitubercular Research: Cinnamic acid derivatives (CADs) have been investigated as antitubercular agents for over a century, with renewed interest in the last decade. acs.org Studies have shown that some CADs exhibit significant activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for TB. researchgate.net For instance, trans-cinnamic acid itself was found to be bacteriostatic against Mycobacterium smegmatis and can act synergistically with first-line antitubercular drugs like isoniazid (B1672263). acs.orgwikipedia.org

Research in this area often employs quantitative structure-activity relationship (QSAR) models to predict the efficacy of new derivatives. acs.orgresearchgate.net These studies indicate that the geometrical and electronic properties of the derivatives are key to their antitubercular activity. acs.org One notable study reported the synthesis of 4-alkoxy cinnamic acid derivatives, with a 4-isopentenyloxycinnamyl triazolophthalazine derivative proving to be 100–1800 times more active than the standard drug isoniazid against resistant Mtb strains. tandfonline.com This particular derivative was found to act via a different mechanism than mycolic acid biosynthesis inhibition, making it an attractive lead for new drug development. tandfonline.com

Antimalarial Research: The antimalarial potential of cinnamic acid derivatives was first proposed based on their ability to inhibit lactate (B86563) transport, a critical process for the survival of the Plasmodium parasite inside red blood cells. researchgate.netnih.gov Subsequent research has validated this hypothesis, with various synthetic derivatives showing promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com

In one study, a series of new molecules was created through a peptide coupling reaction between 1-(R)-phenylethylalanine and various cinnamic acid derivatives. mdpi.com The resulting compounds were evaluated for their antimalarial activity, with one derivative displaying an IC50 (half-maximal inhibitory concentration) of 23.6 nM/mL against the 3D7 strain, comparable to the drug chloroquine. mdpi.comacs.org The conjugation of cinnamic acids to existing antimalarial drugs like primaquine (B1584692) has also been explored as a strategy to create more effective treatments. researchgate.net

Research AreaTarget OrganismKey FindingsReference(s)
Antitubercular Mycobacterium tuberculosisCinnamic acid derivatives (CADs) show activity against resistant strains; mechanism may differ from existing drugs. acs.orgresearchgate.nettandfonline.com
Antimalarial Plasmodium falciparumCADs inhibit parasite growth, potentially by blocking lactate transport; some derivatives show potency comparable to chloroquine. researchgate.netnih.govmdpi.com

Role in Biochemical Pathways and Metabolite Formation (General Cinnamic Acids)

Cinnamic acid is a central intermediate in the biosynthesis of a vast array of natural products in plants. researchgate.net Its formation marks a critical metabolic branch point, channelling products from primary metabolism into a multitude of secondary metabolic pathways. researchgate.netnih.gov

The primary route to cinnamic acid is the shikimate pathway , which is responsible for the synthesis of aromatic amino acids. researchgate.net Specifically, the amino acid L-phenylalanine is converted directly to trans-cinnamic acid through a non-oxidative deamination reaction. This single step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.orgresearchgate.netmdpi.com

The formation of cinnamic acid is the entry point into the widespread phenylpropanoid pathway . researchgate.netmdpi.com From here, cinnamic acid serves as a precursor to an extensive range of phenolic compounds through various enzymatic modifications such as hydroxylation, methylation, and ligation to Coenzyme A. researchgate.netnih.govmdpi.com

Key metabolic transformations and resulting products include:

Hydroxylation: Cinnamic acid is hydroxylated by the enzyme cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. nih.govsbfisica.org.br Further hydroxylations can lead to other important derivatives like caffeic acid and ferulic acid. researchgate.netsbfisica.org.br

Lignin Synthesis: Cinnamic acid and its hydroxylated derivatives are essential precursors for the biosynthesis of monolignols, which are the building blocks of lignin, a complex polymer vital for structural support in plant cell walls. researchgate.netmdpi.com

Flavonoid and Isoflavonoid Synthesis: Through the formation of cinnamoyl-CoA, the pathway leads to the production of chalcones, which are precursors to a wide variety of flavonoids. These compounds are crucial for pigmentation, UV protection, and plant-microbe interactions. researchgate.net

Coumarin (B35378) Synthesis: The biosynthesis of coumarins, a class of fragrant lactones with various biological activities, proceeds via the hydroxylation and cyclization of cinnamic acid. researchgate.net

Benzoic Acid Derivatives: In some species, cinnamic acid can undergo side-chain degradation to form benzoic acids, which are themselves precursors to other compounds like xanthones.

PrecursorKey Enzyme(s)PathwayImmediate ProductUltimate MetabolitesReference(s)
L-PhenylalaninePhenylalanine ammonia-lyase (PAL)Phenylpropanoid Pathwaytrans-Cinnamic acidp-Coumaric acid, Lignin, Flavonoids, Coumarins researchgate.netnih.govmdpi.com
trans-Cinnamic acidCinnamate-4-hydroxylase (C4H)Phenylpropanoid Pathwayp-Coumaric acidCaffeic acid, Ferulic acid, other hydroxycinnamic acids nih.govsbfisica.org.br

Potential in Material Science Research

The rigid structure and reactive functional groups of cinnamic acid derivatives make them attractive building blocks for advanced functional materials. The presence of fluorine atoms in this compound can further enhance properties like thermal stability and introduce specific intermolecular interactions, making it a compound of interest for material science.

Self-Assembling Micelles and Photo-responsive Systems

Cinnamic acid and its derivatives are utilized in the creation of "smart" materials that can change their structure in response to external stimuli, particularly light.

Self-Assembling Micelles: Amphiphilic molecules, which have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can spontaneously organize in water to form structures called micelles. These nanoscale aggregates are of great interest for applications such as drug delivery. Cinnamic acid, with its hydrophobic phenyl-propenoic structure, can be used as the lipophilic (hydrophobic) part of an amphiphilic polymer. For example, researchers have synthesized amphiphiles by attaching one or two cinnamic acid molecules to polyethylene (B3416737) glycol (PEG), a hydrophilic polymer. These molecules self-assemble into polymeric micelles that can encapsulate anticancer drugs, with the π-π stacking interactions of the cinnamic acid core playing a key role in the stability and drug-loading capacity.

Photo-responsive Systems: A key reaction of cinnamic acid derivatives is a reversible [2+2] photodimerization upon exposure to UV light. When two cinnamic acid molecules are correctly aligned, irradiation with UV light of a specific wavelength (e.g., >260 nm) can cause their alkene double bonds to react, forming a cyclobutane (B1203170) ring and linking the two molecules together. researchgate.net This dimerization can be reversed by irradiating with UV light of a shorter wavelength (e.g., <260 nm). researchgate.net

This photo-switchable behavior is the basis for creating photo-responsive systems. For instance, a system using 2-methoxycinnamic acid has been shown to self-assemble into viscoelastic worm-like micelles. Upon UV light irradiation, the trans-to-cis isomerization and dimerization of the cinnamic acid moiety cause a structural change in the micelles. Similarly, studies on 2,6-difluorocinnamic acid, a close analogue of the title compound, have monitored this photochemical [2+2] dimerization in crystals under pressure, demonstrating how physical conditions can influence the reaction. This photo-induced transformation can be used to control the properties of materials, with potential applications in optical data storage and self-healing polymers. nih.gov

Utilization in Thin Film Coating Applications

The ability of cinnamic acid derivatives to form organized layers and to be polymerized by light makes them suitable for creating specialized thin film coatings.

The Langmuir-Blodgett (LB) technique provides a method for depositing one or more highly ordered single-molecule-thick layers onto a solid substrate. tandfonline.comresearchgate.net This technique is well-suited for amphiphilic molecules like long-chain cinnamic acid derivatives. researchgate.net By transferring these monolayers from a liquid surface to a solid support, ultra-thin films with precisely controlled thickness and molecular arrangement can be fabricated. tandfonline.com The structure and photochemical behavior of these LB films can be studied in detail, providing insight into how molecular arrangement influences reactions like photodimerization. researchgate.net

Furthermore, the photo-cross-linking property of cinnamic acid is exploited in polymer chemistry to create stable thin films. Conjugated polymers functionalized with cinnamic acid can be deposited as a thin film from a solution. acs.org Subsequent exposure to UV light initiates the [2+2] cycloaddition reaction, cross-linking the polymer chains. This process renders the film insoluble, which is a critical advantage for fabricating layered optoelectronic devices like organic light-emitting diodes (OLEDs), as it prevents the first layer from dissolving when the next layer is applied from solution. acs.org Cinnamic acid derivatives have also been incorporated into polymer films like polylactic acid (PLA) to act as plasticizers and improve the film's ductility, flexibility, and thermal properties for packaging applications. acs.orgnih.gov

Environmental and Laboratory Safety Research Considerations for Trans 2,5 Difluorocinnamic Acid

Waste Management Strategies in Laboratory Settings

The disposal of trans-2,5-Difluorocinnamic acid from laboratory settings requires adherence to regulations for hazardous chemical waste. Due to its nature as a fluorinated organic compound, specific strategies are recommended to prevent environmental contamination. Waste should be segregated from other chemical waste streams to avoid potentially dangerous reactions. zjwintime.com

Primary disposal methods for fluorinated compounds include high-temperature incineration, which can break the stable carbon-fluorine bonds. numberanalytics.comepa.govmcfenvironmental.com However, this process must be carefully controlled to ensure complete destruction and prevent the formation of hazardous byproducts. epa.gov Other options include disposal in designated hazardous waste landfills, which provide containment but not destruction of the chemical, or deep well injection in geologically stable locations. mcfenvironmental.com

For small quantities typical of laboratory use, waste materials should be collected in suitable, closed, and clearly labeled containers for disposal by certified hazardous waste management services. chemos.deguidechem.com Chemical neutralization using alkaline substances or advanced oxidation processes are also emerging as potential treatment methods for fluorine-containing waste streams. numberanalytics.com

Table 1: Summary of Laboratory Waste Management Strategies for Fluorinated Compounds

Strategy Description Key Considerations
High-Temperature Incineration Thermal destruction of the compound at very high temperatures. numberanalytics.commcfenvironmental.com Can achieve permanent elimination but requires specific conditions to ensure complete breakdown and avoid harmful emissions. epa.govmcfenvironmental.com
Hazardous Waste Landfill Disposal in specially designed landfills with environmental controls to prevent leaching. mcfenvironmental.com Contains the waste rather than destroying it; risk of future environmental release exists. mcfenvironmental.com
Chemical Neutralization Use of alkaline substances to convert the compound into less toxic forms. numberanalytics.com Effectiveness depends on the specific compound and reaction conditions.
Advanced Oxidation Processes Technologies like electrochemical oxidation to destroy fluorine compounds. numberanalytics.com An emerging technology with potential for high efficiency.
Segregation and Collection Placing waste in appropriate, sealed, and labeled containers for professional disposal. chemos.deguidechem.com Standard laboratory practice to ensure safe handling and compliance with regulations.

Environmental Fate and Degradation Studies

The environmental persistence of this compound is a significant consideration, largely dictated by the strength of its carbon-fluorine (C-F) bonds. nih.govresearchgate.net Organofluorine compounds are often resistant to natural degradation processes, earning them the moniker "forever chemicals". mcfenvironmental.comapha.org The high electronegativity of fluorine makes the C-F bond exceptionally stable, hindering both biotic and abiotic degradation. nih.govresearchgate.net

Microbial degradation of fluorinated aromatic compounds has been observed under specific environmental conditions. nih.govnih.gov Research on similar molecules, such as fluorobenzoates, shows that anaerobic microbial communities can achieve defluorination, a critical step for complete mineralization. nih.gov For example, under denitrifying conditions, certain bacteria have been shown to utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates, releasing fluoride (B91410) ions in the process. nih.gov However, these microbes are often highly specific and may not be active on other isomers or under different environmental conditions (e.g., sulfate-reducing or methanogenic). nih.gov

The biodegradation of compounds like this compound likely involves enzymatic attacks that are challenged by the C-F bond. researchgate.netacs.org Pathways often proceed through hydroxylation of the aromatic ring, which can lead to unstable intermediates that spontaneously release fluoride ions. researchgate.net However, the potential exists for the formation of persistent "dead-end" metabolites if the defluorination step is unsuccessful. researchgate.netacs.org Understanding these pathways is crucial for assessing the long-term environmental impact and developing potential bioremediation strategies. acs.org

Table 2: Research Findings on the Degradation of Related Fluorinated Aromatic Compounds

Degradation Type Conditions Findings Reference
Anaerobic Biodegradation Denitrifying Complete degradation of 2-fluorobenzoate and 4-fluorobenzoate by enrichment cultures. Stoichiometric fluoride release observed. nih.gov
Anaerobic Biodegradation Sulfate-reducing, Iron-reducing, Methanogenic Fluorobenzoate isomers were found to be recalcitrant (not degraded). nih.gov
General Microbial Action Aerobic and Anaerobic Degradation is possible but often hindered by the stability of the C-F bond. Defluorination is a key, and difficult, step. nih.govresearchgate.net
Enzymatic Degradation Various Can occur via hydroxylation leading to unstable intermediates that release fluoride, but specific enzymes are rare. researchgate.netacs.org

Future Research Directions and Unexplored Avenues for Trans 2,5 Difluorocinnamic Acid

Development of Novel Green Synthetic Strategies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research concerning trans-2,5-Difluorocinnamic acid should prioritize the development of novel "green" synthetic strategies that minimize hazardous waste and maximize atom economy. While traditional syntheses may involve multi-step procedures with potentially harsh reagents, emerging methodologies offer promising alternatives.

One promising avenue is the exploration of direct C-H activation and fluorination techniques. Recently, a method for the direct introduction of fluorine atoms into aliphatic carboxylic acids has been developed, a process that significantly simplifies and accelerates synthesis. idw-online.de Adapting such a strategy for the aromatic ring of a cinnamic acid precursor could offer a more efficient and environmentally friendly route. Furthermore, the use of organic electrolysis for the synthesis of fluorine-containing aromatic carboxylic acids from readily available materials and carbon dioxide presents another innovative and sustainable approach. hokudai.ac.jp These methods could potentially reduce the reliance on traditional halogenation reactions, which often employ hazardous reagents.

Future research in this area could focus on:

Catalytic C-H Fluorination: Investigating the use of transition metal catalysts, such as palladium, to directly install fluorine atoms onto a cinnamic acid backbone, thereby reducing the number of synthetic steps. idw-online.de

Electrochemical Synthesis: Optimizing electrochemical methods to synthesize this compound from simple precursors, utilizing electricity as a clean reagent. hokudai.ac.jp

Biocatalytic Approaches: Exploring the potential of engineered enzymes to perform specific fluorination or coupling reactions, offering a highly selective and environmentally friendly synthetic route.

In-depth Investigations of Reaction Mechanisms under Extreme Conditions

Understanding the behavior of this compound under extreme conditions, such as high pressure and intense irradiation, is crucial for unlocking its full potential in materials science and photochemistry. Preliminary studies on related difluorocinnamic acids have revealed that high pressure can significantly influence the rate and outcome of photochemical reactions like [2+2] photodimerization. rsc.orgacs.org

For instance, the [2+2] photodimerization of 2,6-difluorocinnamic acid was found to have an increased reaction rate at pressures of 0.5 GPa, 1.1 GPa, and 2.1 GPa compared to ambient pressure (0.1 MPa). rsc.org Similarly, the reaction rate for 2,5-difluorocinnamic acid was faster at 0.3 GPa than at 0.1 MPa. acs.org These findings suggest that pressure can be a powerful tool to control solid-state reactivity.

Future in-depth investigations should aim to:

Elucidate Reaction Kinetics: Perform detailed kinetic studies of the photodimerization of this compound under a wider range of pressures and temperatures to build a comprehensive kinetic model.

Characterize Reaction Intermediates: Utilize advanced spectroscopic techniques to identify and characterize transient intermediates formed during reactions under extreme conditions, providing deeper mechanistic insights.

Explore Novel Phase Transitions: Investigate the possibility of pressure-induced phase transitions in the crystalline structure of this compound and how these new phases affect its reactivity.

ParameterCondition 1Condition 2Condition 3
Pressure 0.1 MPa0.3 GPa0.9 GPa
Observed Effect on Photodimerization Slower Reaction RateFaster Reaction RateNo Significant Difference from 0.3 GPa

Advanced Computational Modeling for Predictive Research and Material Design

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful and cost-effective tool for predicting the properties and reactivity of molecules like this compound. Such in silico studies can guide experimental work and accelerate the discovery of new applications. DFT has been employed to investigate the conformational preferences, geometrical structures, and spectroscopic properties of cinnamic acid and its derivatives. scielo.org.mx These computational approaches can provide valuable insights into the electronic structure and help rationalize experimental observations.

Future computational research on this compound should focus on:

Predicting Physicochemical Properties: Employing DFT and other computational methods to accurately predict key properties such as solubility, stability, and electronic characteristics of this compound and its potential derivatives.

Modeling Reaction Pathways: Simulating the reaction mechanisms of, for example, photodimerization or derivatization reactions to understand the transition states and energy barriers involved, which can aid in optimizing reaction conditions.

Designing Novel Materials: Using computational screening to design new polymers or co-crystals incorporating this compound with desired electronic, optical, or mechanical properties for applications in organic electronics or photonics. nbinno.com

Exploration of New Derivatizations for Targeted Biological or Material Science Applications

The core structure of this compound is a versatile platform for the synthesis of a wide array of derivatives with tailored functionalities. The strategic placement of fluorine atoms can significantly influence the biological activity and material properties of the resulting compounds. Cinnamic acid derivatives, in general, have been reported to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The introduction of fluorine can enhance these properties. For example, a cinnamic acid derivative with a 4-fluoro phenyl ring substitution showed potent anti-tuberculosis activity. nih.gov In the realm of material science, the related 3,5-difluorocinnamic acid is being explored for creating robust polymers with enhanced thermal stability and for applications in organic electronics. nbinno.com

Future research should systematically explore new derivatizations of this compound, including:

Synthesis of Novel Esters and Amides: Creating libraries of ester and amide derivatives and screening them for a range of biological activities, such as antimicrobial, antifungal, and anticancer effects.

Development of Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or novel therapeutic activities.

Polymerization and Co-polymerization: Investigating the polymerization of this compound or its derivatives to create novel fluorinated polymers with unique properties for advanced material applications.

Derivative ClassPotential Application AreaRationale
Esters Antimicrobial AgentsEnhanced lipophilicity for better cell membrane penetration.
Amides Anticancer AgentsPotential for specific interactions with biological targets.
Polymers Advanced MaterialsImproved thermal stability and electronic properties due to fluorine content.

Comprehensive Studies on Environmental Impact and Biotransformation

As with any synthetic compound, a thorough understanding of the environmental fate and potential ecological impact of this compound is imperative. The high stability of the carbon-fluorine bond often renders fluorinated organic compounds resistant to degradation. researchgate.net Studies on the biodegradation of other fluoroaromatics have shown that while some monofluorinated compounds can be degraded by microorganisms, polyfluorinated compounds are often more recalcitrant. mdpi.comnih.gov

The biodegradation of fluorinated compounds often relies on metabolic activation at non-fluorinated parts of the molecule, which can lead to a more facile cleavage of the C-F bond. mdpi.com For this compound, the carboxylic acid group and the acrylic double bond could serve as initial points of microbial attack. The metabolic pathways of cinnamic acid in some microorganisms involve decarboxylation. researchgate.net

Future research in this critical area should include:

Biodegradation Studies: Conducting comprehensive studies using various microbial consortia from different environmental matrices (e.g., soil, water) to assess the biodegradability of this compound under both aerobic and anaerobic conditions.

Identification of Metabolic Pathways: Elucidating the biotransformation pathways and identifying the resulting metabolites to understand the degradation mechanism and assess the potential for the formation of persistent or toxic byproducts.

Ecotoxicity Assessment: Performing standardized ecotoxicity tests on representative aquatic and terrestrial organisms to evaluate the potential environmental risks associated with the release of this compound into the environment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-3,5-Difluorocinnamic acid, and how can reaction efficiency be optimized?

  • Methodology : The Horner-Wadsworth-Emmons reaction is commonly employed for synthesizing fluorinated cinnamic acids. Key parameters include:

  • Use of fluorinated benzaldehyde derivatives (e.g., 3,5-difluorobenzaldehyde) and phosphonate esters.
  • Catalyst optimization (e.g., sodium hydride or lithium bis(trimethylsilyl)amide) to enhance yield.
  • Reaction temperature control (typically 0–25°C) to minimize side reactions.
    • Validation : Confirm product purity via GC (>98% purity) and HPLC .

Q. How should researchers characterize the purity and structural integrity of trans-3,5-Difluorocinnamic acid?

  • Analytical Techniques :

  • Melting Point Analysis : Reported values range from 199–206°C; discrepancies may arise from solvent recrystallization (e.g., ethanol vs. methanol) .
  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm trans-configuration and absence of cis-isomers.
  • Chromatography : GC-MS or HPLC for quantifying impurities (e.g., unreacted precursors) .

Q. What solvent systems are optimal for dissolving trans-3,5-Difluorocinnamic acid in experimental setups?

  • Solubility Data :

  • Highly soluble in methanol; sparingly soluble in water (0.33 g/L at 25°C).
  • For polar aprotic solvents (e.g., DMSO), use gentle heating (≤50°C) to avoid degradation .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (H315, H319); use PPE (gloves, goggles).
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of trans-3,5-Difluorocinnamic acid in cross-coupling reactions?

  • Mechanistic Insight :

  • Fluorine atoms at the 3,5-positions deactivate the aromatic ring, directing electrophilic substitution to the para position.
  • DFT calculations can model charge distribution to predict reactivity in Suzuki-Miyaura or Heck reactions .
    • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies .

Q. What strategies resolve contradictions in reported melting points (e.g., 199–206°C)?

  • Root Cause Analysis :

  • Variability may stem from polymorphic forms or residual solvents.
  • Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces .

Q. Can trans-3,5-Difluorocinnamic acid serve as a precursor for bioactive molecule synthesis?

  • Case Study :

  • Used to synthesize unnatural flavonoids and stilbenes in E. coli via enzymatic cascades.
  • Optimize expression vectors (e.g., pET-based plasmids) and induction conditions (e.g., IPTG concentration) .

Q. How do environmental factors (pH, light) impact the stability of this compound during long-term storage?

  • Stability Testing :

  • Store at <15°C in amber vials to prevent photodegradation.
  • Monitor pH in aqueous solutions (stable at pH 5–7; acidic/alkaline conditions promote hydrolysis) .

Q. What computational tools are suitable for modeling the interaction of trans-3,5-Difluorocinnamic acid with biological targets?

  • Approach :

  • Molecular docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2.
  • MD simulations (GROMACS) to assess conformational stability in lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.